1-(2,6-Dimethylphenyl)pentan-1-one
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Overview
Description
1-(2,6-Dimethylphenyl)pentan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to the naturally occurring compound cathinone, found in the khat plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)pentan-1-one typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzaldehyde reacts with a Grignard reagent derived from pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, including its potential as a stimulant.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, energy, and euphoria .
Comparison with Similar Compounds
Similar Compounds
Pentedrone: Another synthetic cathinone with similar stimulant properties.
Methcathinone: A well-known synthetic cathinone with potent stimulant effects.
Mephedrone: A popular synthetic cathinone known for its euphoric effects.
Uniqueness
1-(2,6-Dimethylphenyl)pentan-1-one is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other synthetic cathinones. Its 2,6-dimethyl substitution pattern on the phenyl ring and the pentanone backbone contribute to its unique interaction with neurotransmitter systems .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZBHRIJSTGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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